Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate
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Overview
Description
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The structure of this compound includes two phenoxy groups and a pentanoate ester, making it a complex molecule with significant herbicidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate typically involves the following steps:
Formation of 2,4-Dichlorophenol: This is achieved by chlorinating phenol to produce 2,4-dichlorophenol.
Esterification: The 2,4-dichlorophenol is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2,4-dichlorophenoxyacetate.
Coupling Reaction: The ethyl 2,4-dichlorophenoxyacetate is coupled with 4-hydroxyphenylacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the phenoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: Widely used in agriculture as a herbicide to control broadleaf weeds
Mechanism of Action
The compound acts as a synthetic auxin, mimicking the natural plant hormone indoleacetic acid (IAA). It is absorbed through the leaves and translocated to the meristems, where it induces uncontrolled growth, leading to the death of susceptible plants . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
Mecoprop: Another phenoxy herbicide with similar structural features.
Uniqueness
Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate is unique due to its specific ester and phenoxy group arrangement, which provides distinct herbicidal properties and a different spectrum of activity compared to other phenoxy herbicides .
Properties
CAS No. |
79093-18-8 |
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Molecular Formula |
C19H18Cl2O5 |
Molecular Weight |
397.2 g/mol |
IUPAC Name |
ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate |
InChI |
InChI=1S/C19H18Cl2O5/c1-3-24-19(23)11-17(22)12(2)25-14-5-7-15(8-6-14)26-18-9-4-13(20)10-16(18)21/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
ZUEACJPTGURULS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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